molecular formula C21H26N6O4S B2626320 ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate CAS No. 1324332-07-1

ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate

Cat. No.: B2626320
CAS No.: 1324332-07-1
M. Wt: 458.54
InChI Key: YRAKNRTWXKBADG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a benzimidazole core, a 1,3,4-oxadiazole ring, and a piperidine scaffold. Its structure integrates sulfur and nitrogen-rich pharmacophores, which are often associated with biological activity, particularly in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compound’s synthesis likely involves multi-step reactions, including:

  • Thioether linkage formation: The sulfur bridge between the oxadiazole and acetamido groups suggests a coupling reaction similar to those described for thiadiazole derivatives .
  • Benzimidazole integration: The 1H-benzo[d]imidazol-2-yl ethyl group may be introduced via alkylation or condensation reactions, as seen in solvent-free syntheses of benzimidazole-piperidine hybrids .
  • Piperidine functionalization: The piperidine ring is modified with a carboxylate ester, enhancing solubility and bioavailability, a strategy employed in analogous cholinesterase inhibitors .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-2-30-21(29)27-11-9-14(10-12-27)22-18(28)13-32-20-26-25-19(31-20)8-7-17-23-15-5-3-4-6-16(15)24-17/h3-6,14H,2,7-13H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKNRTWXKBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate is a complex organic compound that incorporates several pharmacologically active moieties, particularly the 1,3,4-oxadiazole and benzimidazole structures. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H26N4O3S\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

This molecular formula indicates a relatively large and complex structure with potential interactions within biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit various cancer-related enzymes such as telomerase and topoisomerase II, which are crucial for cancer cell proliferation and survival . In vitro studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Target
Compound A1.8 ± 0.02MCF-7 Breast Cancer
Compound B4.5 ± 0.05HepG2 Liver Cancer
Ethyl 4-(...)TBDTBD

2. Antimicrobial Activity
The presence of the benzimidazole moiety contributes to the antimicrobial properties of this class of compounds. Studies have shown that derivatives containing similar structures exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects
Compounds with oxadiazole frameworks have also been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX) . This makes them potential candidates for treating inflammatory diseases.

Study on Anticancer Properties

A study published in the Egyptian Journal of Chemistry explored a series of 1,3,4-oxadiazole derivatives for their anticancer activity against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin . This indicates that compounds similar to ethyl 4-(...) could possess significant anticancer efficacy.

Research on Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of benzimidazole were synthesized and tested against multiple strains of bacteria. Results indicated that certain modifications to the structure enhanced antimicrobial potency significantly . This suggests that ethyl 4-(...) may also exhibit enhanced antimicrobial activity based on its structural components.

The mechanisms through which ethyl 4-(...) exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds containing the oxadiazole ring often act by inhibiting key enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been studied for its anticancer properties, particularly due to the presence of the 1,3,4-oxadiazole moiety, which has shown significant activity against various cancer cell lines. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, compounds synthesized from similar frameworks have demonstrated potent inhibitory action against breast cancer cell lines (MCF-7), with some derivatives showing higher efficacy than standard chemotherapeutics like adriamycin .

Antimicrobial Properties
Studies have also highlighted the antimicrobial potential of compounds containing the benzimidazole and oxadiazole scaffolds. These compounds have shown effectiveness against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Synthesis and Derivative Development

The synthesis of ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathways often utilize readily available precursors such as benzimidazole derivatives and thioacetic acid derivatives.

Step Reaction Type Reagents Conditions
1CyclizationAcylthiosemicarbazide + IsocyanateMild heating
2CouplingPiperidine + Acetic anhydrideReflux
3Thioether FormationThioacetic acid + BenzimidazoleRoom temperature

These steps can yield various derivatives that may enhance bioactivity or alter pharmacokinetic properties.

Research has documented the biological activities associated with this compound's structural components:

Inhibition of Enzymatic Activity
Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in cancer metabolism. For example, certain oxadiazole derivatives have shown significant inhibition of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis .

Anti-inflammatory Effects
Compounds derived from this scaffold have also been investigated for anti-inflammatory properties. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of 1,3,4-oxadiazole derivatives against various cancer cell lines. Among them, one derivative exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another research effort assessed the antimicrobial activity of benzimidazole-based compounds against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their utility in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other heterocyclic derivatives are outlined below:

Table 1: Structural and Functional Comparison

Compound Class Key Features Biological Activity (IC₅₀) Reference
Target Compound 1,3,4-Oxadiazole-thioacetamido-benzimidazole-piperidine Not yet reported (inferred AChE inhibition) N/A
1,3,4-Thiadiazole Derivatives Thiadiazole core with piperidine and benzamide groups AChE IC₅₀: 0.8–12.3 µM
Oxazole-Benzimidazole Hybrids Oxazole linked to benzimidazole via hydrazinyl groups AChE IC₅₀: 1.2–4.7 µM; BChE IC₅₀: 2.1–9.6 µM
Benzimidazole-Piperidinone Piperidinone fused with benzimidazole and aromatic aldehydes Anticancer (HeLa: IC₅₀ ~15 µM)

Key Observations :

Core Heterocycle Differences: The target compound’s 1,3,4-oxadiazole ring replaces the 1,3,4-thiadiazole in or oxazole in . Thioether linkages (C–S–C) in the target compound are less polar than the hydrazinyl (N–N) bridges in , which could influence membrane permeability.

Benzimidazole Positioning :

  • The benzimidazole group is directly attached to the oxadiazole via an ethyl chain, contrasting with , where benzimidazole is part of a hydrazone scaffold. This may stabilize π-π stacking interactions with aromatic residues in enzyme active sites .

Piperidine Modifications: The ethyl carboxylate group on piperidine distinguishes the target compound from the unsubstituted piperidine in or the piperidinone in . This ester group likely improves solubility, as seen in pro-drug strategies for CNS-targeted agents .

Synthetic Routes :

  • The target compound’s synthesis may parallel the solvent-free, [DBUH][OAc]-catalyzed methods used for benzimidazole-piperidine derivatives , though its oxadiazole-thioether linkage would require additional steps, such as H₂S elimination or thiol coupling .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical intermediates are involved?

The compound is typically synthesized via a multi-step sequence involving:

  • Coupling reactions : Use of coupling agents like HATU or DIPEA in polar aprotic solvents (e.g., DMF) to link the benzoimidazole, oxadiazole, and piperidine moieties .
  • Thioether formation : Reaction of 1,3,4-oxadiazole-2-thiol derivatives with halogenated acetamides under basic conditions (e.g., NaOH) .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (methanol/water) to isolate intermediates and final products .
    Key intermediates :
  • 5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol
  • 4-(2-Chloroacetamido)piperidine derivatives

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm connectivity of the piperidine, acetamido, and oxadiazole-thioether groups. For example, the piperidine NH proton appears as a broad singlet at δ 4.1–4.3 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) matched to theoretical molecular weights (e.g., C₂₂H₂₅FN₄O₂ for related analogs) .
  • Elemental analysis : CHN data to validate purity (>98%) .

Q. What solvent systems are suitable for solubility and stability studies?

Solvent Solubility Stability
DMSOHigh (>50 mg/mL)Stable at -20°C for 6 months
EthanolModerate (~10 mg/mL)Degrades at >40°C
WaterLow (<1 mg/mL)Hydrolyzes in acidic/basic conditions
Data derived from analogs in .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield of the oxadiazole-thioether linkage?

  • Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent (DMF vs. acetonitrile), and reaction time (4–12 hrs) to identify optimal conditions .
  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaOH) and phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .
  • Real-time monitoring : Use TLC (ethyl acetate/hexane, 3:7) or inline FTIR to track thioether formation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals (e.g., piperidine CH₂ vs. oxadiazole protons) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex regions (e.g., benzoimidazole NH) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. How can structure-activity relationships (SAR) guide biological testing?

  • Key modifications :
    • Piperidine substitution : Replace the ethyl carboxylate group with bulkier esters to assess steric effects on receptor binding .
    • Oxadiazole replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate heterocycle-dependent activity .
  • Bioassay design : Test analogs for dual H₁/H₄ receptor antagonism (IC₅₀ assays) or antimicrobial activity (MIC against S. aureus and E. coli) .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 37°C for 24 hrs; monitor via HPLC .
    • Oxidative stress : Expose to H₂O₂ (3%) and analyze degradation products with LC-MS .
  • Long-term stability : Store at 25°C/60% RH and assess every 3 months using validated HPLC methods (C18 column, acetonitrile/water gradient) .

Methodological Guidance

Q. How to address low yields in the final coupling step?

  • Activation strategy : Switch from HATU to T3P (propylphosphonic anhydride) for improved amide bond formation .
  • Solvent optimization : Use anhydrous DMF with molecular sieves to minimize side reactions .
  • Workup protocol : Precipitate product with ice-cold water and adjust pH to 7–8 with NaOH to reduce hydrolysis .

Q. What computational tools predict metabolic pathways?

  • Software : Use SwissADME or Meteor Nexus to identify likely Phase I/II metabolites (e.g., piperidine N-dealkylation or oxadiazole ring cleavage) .
  • In silico docking : AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

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